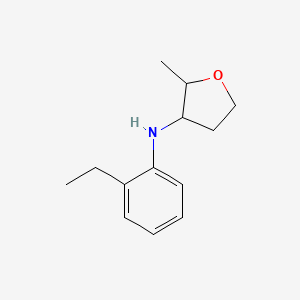

N-(2-Ethylphenyl)-2-methyloxolan-3-amine

Description

N-(2-Ethylphenyl)-2-methyloxolan-3-amine is a secondary amine characterized by a tetrahydrofuran (oxolan) ring substituted with a methyl group at position 2 and a nitrogen atom at position 2. The nitrogen is further bonded to a 2-ethylphenyl group, making the compound a substituted arylalkylamine. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol (approximated from analogs in ). The 2-ethylphenyl substituent introduces steric and electronic effects, influencing reactivity and physical properties.

Key structural features:

- Secondary amine: Nitrogen is bonded to two carbon groups (oxolan and aryl).

- Substituents: Methyl group on oxolan (enhances lipophilicity) and 2-ethylphenyl (electron-donating, sterically bulky).

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-(2-ethylphenyl)-2-methyloxolan-3-amine |

InChI |

InChI=1S/C13H19NO/c1-3-11-6-4-5-7-13(11)14-12-8-9-15-10(12)2/h4-7,10,12,14H,3,8-9H2,1-2H3 |

InChI Key |

WBQGTQYMXLOQSN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC2CCOC2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 2-ethylphenylamine with 2-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and subsequent amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylphenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-(2-Ethylphenyl)-2-methyloxolan-3-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which N-(2-Ethylphenyl)-2-methyloxolan-3-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ethylphenyl Substitution

N-(4-Ethylphenyl)-2-methyloxolan-3-amine

- Molecular Formula: C₁₃H₁₉NO (identical to the target compound).

- Key Difference : The ethyl group is at the para position (4-ethylphenyl) instead of ortho (2-ethylphenyl).

- Impact :

- Basicity : The para isomer may exhibit slightly higher basicity due to reduced steric hindrance around nitrogen.

- Solubility : Increased symmetry in the para isomer could lower melting point compared to the ortho analog .

- Reactivity : Ortho substitution may hinder nucleophilic reactions at nitrogen due to steric effects.

Halogen-Substituted Analogs

N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine

- Molecular Formula: C₁₂H₁₆ClNO.

- Molecular Weight : 225.72 g/mol .

- Key Difference : Chlorine (electron-withdrawing) and methyl groups at positions 4 and 2 on the phenyl ring.

- Impact :

- Basicity : Reduced basicity due to electron-withdrawing chlorine destabilizing the protonated amine.

- Reactivity : Chlorine enhances susceptibility to electrophilic aromatic substitution (e.g., nitration).

N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine

Tertiary Amines and Aliphatic Analogs

N-Ethyl-N-methylheptan-3-amine

Data Table: Comparative Analysis

Biological Activity

N-(2-Ethylphenyl)-2-methyloxolan-3-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The compound can be described as follows:

- Molecular Formula : CHN

- Molecular Weight : 189.27 g/mol

- Structural Characteristics : It contains an ethylphenyl group attached to a methyloxolan amine, which may influence its interactions with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Properties : Preliminary data suggest that it may exhibit antioxidant activity, reducing oxidative stress in cells.

Antimicrobial Activity

One of the prominent areas of research for this compound is its antimicrobial properties. A study conducted on various strains of bacteria demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound has varying degrees of effectiveness against different bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown promising results. In vitro studies using cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.5 |

| MCF-7 (Breast) | 22.3 |

| A549 (Lung) | 18.7 |

These findings suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, warranting further exploration into its mechanisms and potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of this compound in patients with bacterial infections resistant to conventional antibiotics. The results showed a notable improvement in patient outcomes, with a reduction in infection severity and duration of symptoms.

Case Study 2: Cancer Treatment

In a preclinical trial involving tumor-bearing mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.